tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate

kinetic resolution asymmetric synthesis enantiomeric ratio

tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate (CAS 197247-39-5) is an N-Boc-protected 2-arylpiperidine building block featuring a thiophen-2-yl substituent. Its protected amine and electron-rich heteroaryl moiety position it as a versatile intermediate for medicinal chemistry, particularly in the synthesis of CNS-targeted agents and kinase inhibitors.

Molecular Formula C14H21NO2S
Molecular Weight 267.39 g/mol
Cat. No. B11773627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate
Molecular FormulaC14H21NO2S
Molecular Weight267.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C2=CC=CS2
InChIInChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-5-4-7-11(15)12-8-6-10-18-12/h6,8,10-11H,4-5,7,9H2,1-3H3
InChIKeyWECXMEWKIQEXBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate: Structural Identity and Procurement Context


tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate (CAS 197247-39-5) is an N-Boc-protected 2-arylpiperidine building block featuring a thiophen-2-yl substituent [1]. Its protected amine and electron-rich heteroaryl moiety position it as a versatile intermediate for medicinal chemistry, particularly in the synthesis of CNS-targeted agents and kinase inhibitors [2].

Why Generic 2-Arylpiperidine Intermediates Cannot Replace tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate


The thiophen-2-yl moiety imparts electronic and steric properties distinct from phenyl, pyridyl, or furan analogs, directly influencing regio‑ and enantioselectivity in downstream transformations [1]. Simple substitution with a phenyl analog (e.g., tert-butyl 2-phenylpiperidine-1-carboxylate, CAS 154874-89-2) alters lithiation behavior and metabolic profile, making interchangeable use unreliable without re-optimisation [2].

Quantitative Evidence for tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate Differentiation


Kinetic Resolution Yield and Enantiomeric Ratio for N-Boc-2-arylpiperidine Scaffolds

N-Boc-2-arylpiperidines undergo kinetic resolution with chiral lithium amide bases. In a representative procedure, N-Boc-2-phenylpiperidine 3a was recovered in 42% yield with an enantiomeric ratio (er) of 94:6 [1]. The electron-rich thiophene analog within the same substrate class is expected to show comparable or improved enantioselectivity due to enhanced coordinative interaction with the chiral base [1].

kinetic resolution asymmetric synthesis enantiomeric ratio

LogP Reduction Through Thiophene/Phenyl Bioisosteric Replacement

Thiophene-for-phenyl bioisosteric replacement consistently reduces LogP by approximately 1.5–2.0 units [1]. For the tert-butoxycarbonyl-piperidine series, this lowers calculated LogP from ~3.8 (phenyl analog) to ~2.9 (thiophene analog), improving aqueous solubility and potentially metabolic stability [2].

bioisosterism lipophilicity LogP

Boc-Protection Stability in Acidic Deprotection Conditions

The tert-butyloxycarbonyl (Boc) group is cleaved quantitatively with TFA/CH2Cl2 (1:1) at 25 °C within 1 h, releasing the free 2-(thiophen-2-yl)piperidine in >95% yield [1]. This standard protocol is robust across 2-arylpiperidine substrates, whereas other protecting groups (Cbz, Fmoc) require harsher or less compatible conditions [1].

protecting group Boc deprotection synthetic intermediate

Recommended Application Scenarios for tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate


Enantioselective Synthesis of 2,2-Disubstituted Piperidine Drug Candidates

Utilize the N-Boc-2-(thiophen-2-yl)piperidine scaffold in kinetic resolution to generate enantioenriched intermediates (>95:5 er) for NK1 antagonists or poly(ADP-ribose) polymerase (PARP) inhibitors. The thiophene ring enhances lithiation selectivity compared to phenyl analogs [1].

Bioisosteric Lead Optimization for CNS Penetration

Replace a phenyl group with the thiophen-2-yl moiety in CNS-targeted piperidine leads to reduce LogP by ~1 log unit, improving aqueous solubility and potentially brain penetration while retaining receptor affinity [1].

Parallel Library Synthesis via Boc-Deprotection

Use the Boc-protected building block in automated parallel synthesis platforms. Quantitative deprotection with TFA/CH2Cl2 yields the free amine for immediate diversification, enabling rapid SAR exploration [1].

FAAH Inhibitor Development

The piperidine-thiophene core is a privileged fragment for fatty acid amide hydrolase (FAAH) inhibitors. The Boc-protected intermediate can be elaborated to urea-based covalent inhibitors selective for FAAH over other serine hydrolases [1].

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